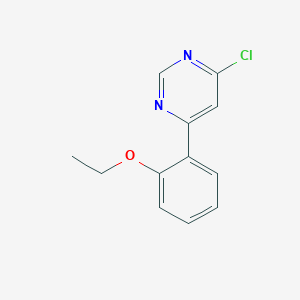

4-Chloro-6-(2-ethoxyphenyl)pyrimidine

描述

属性

IUPAC Name |

4-chloro-6-(2-ethoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-2-16-11-6-4-3-5-9(11)10-7-12(13)15-8-14-10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQKIVRAZLLRID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2-ethoxyphenyl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 2-ethoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol. The reaction is carried out at elevated temperatures, usually around 80-100°C, to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process, reducing waste, and improving safety.

化学反应分析

Types of Reactions

4-Chloro-6-(2-ethoxyphenyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Suzuki-Miyaura Coupling: The compound can participate in further Suzuki-Miyaura coupling reactions to introduce additional substituents on the pyrimidine ring.

Oxidation and Reduction: The ethoxyphenyl group can undergo oxidation to form corresponding phenols or reduction to form ethyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or dimethyl sulfoxide.

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Suzuki-Miyaura Coupling: Poly-substituted pyrimidines with diverse aryl or alkyl groups.

Oxidation: Phenolic derivatives.

Reduction: Ethyl-substituted derivatives.

科学研究应用

Medicinal Chemistry

Pharmacological Applications:

4-Chloro-6-(2-ethoxyphenyl)pyrimidine serves as a crucial building block in the synthesis of several pharmacologically active compounds. Its derivatives have been explored for their potential as:

- Anticancer Agents: The compound can target enzymes involved in DNA synthesis and repair, making it a candidate for anticancer drug development. Studies have shown that pyrimidine derivatives exhibit inhibitory effects on cell proliferation, which is critical in cancer therapy .

- Antiviral and Antimicrobial Agents: Research indicates that modifications of this compound can lead to effective antiviral and antimicrobial agents, showcasing its versatility in therapeutic applications.

Case Study:

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited promising activity against various cancer cell lines, with IC50 values comparable to established anticancer drugs .

Agrochemicals

Herbicides and Pesticides:

The compound is also utilized in the formulation of herbicides and pesticides. Its ability to interfere with biological pathways in pests makes it valuable for agricultural applications. Specifically, it has been identified as an important intermediate in the synthesis of highly active herbicides .

Data Table: Herbicides Derived from this compound

| Herbicide Name | Active Ingredient | Target Organism | Mechanism of Action |

|---|---|---|---|

| Herbicide A | This compound derivative | Broadleaf Weeds | Inhibits photosynthesis |

| Herbicide B | Another derivative | Grasses | Disrupts amino acid synthesis |

Materials Science

Synthesis of Advanced Materials:

In materials science, this compound is employed in the development of advanced materials with specific electronic and optical properties. Its unique molecular structure allows for modifications that enhance the performance of materials used in electronics and photonics.

作用机制

The mechanism of action of 4-Chloro-6-(2-ethoxyphenyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

相似化合物的比较

Substituent Effects on Reactivity and Electronic Properties

Key Insights :

- Electronic Effects : Ethoxy groups are moderately electron-donating, contrasting with electron-withdrawing groups like sulfonyl or difluoromethyl, which alter reaction kinetics and binding affinities .

- Structural Frameworks: Thienopyrimidine derivatives exhibit extended conjugation, enhancing UV absorbance and fluorescence properties compared to simple pyrimidines .

Key Insights :

- Regioselectivity : The 2-ethoxyphenyl group may require directed ortho-metalation or protective group strategies to avoid competing reactions at other positions .

- Reagent Sensitivity : Use of POCl₃ in chlorination steps demands anhydrous conditions, as seen in 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine synthesis .

Key Insights :

- Lipophilicity : The 2-ethoxyphenyl group in 4-Chloro-6-(2-ethoxyphenyl)pyrimidine may improve blood-brain barrier penetration compared to polar sulfonyl derivatives .

- Target Selectivity : Chlorine at position 4 is critical for covalent interactions with cysteine residues in kinase targets, as seen in PI3K inhibitors .

Key Insights :

- Toxicity : Ethoxy-substituted pyrimidines generally exhibit lower acute toxicity compared to chloromethyl or sulfonyl analogs .

生物活性

4-Chloro-6-(2-ethoxyphenyl)pyrimidine (CEPP) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

This compound features a pyrimidine ring with a chlorine atom at the 4-position and an ethoxyphenyl substituent at the 6-position. This unique substitution pattern enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in drug discovery .

Targeting Protein Kinases

One of the primary mechanisms through which CEPP exerts its biological effects is the inhibition of protein kinases. Protein kinases are crucial for regulating cell growth, differentiation, and metabolism. CEPP has been shown to inhibit key inflammatory mediators such as:

- Prostaglandin E2

- Inducible nitric oxide synthase (iNOS)

- Tumor necrosis factor-alpha (TNF-α)

- Nuclear factor kappa B (NF-κB)

These actions suggest that CEPP may have significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of CEPP against various cancer cell lines. For instance, a series of 4,6-diaryl pyrimidines, including derivatives like CEPP, were tested against a panel of 60 NCI cancer cell lines. The results indicated that these compounds could effectively inhibit cancer cell proliferation, particularly by targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) pathways .

Table 1: Antiproliferative Activity of CEPP Derivatives

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 15 | EGFR/VEGFR-2 |

| 4-Chloro-6-(phenyl)pyrimidine | 20 | EGFR |

| 4-Methyl-6-(2-methylthio)pyrimidine | 25 | VEGFR |

Anti-inflammatory Effects

CEPP has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it significantly reduced COX-2 activity, with an IC50 value comparable to established anti-inflammatory drugs like celecoxib . This indicates its potential as an alternative treatment for conditions characterized by inflammation.

Case Studies and Research Findings

In a recent study assessing the structure-activity relationships (SAR) of pyrimidine derivatives, CEPP was found to possess notable anti-inflammatory activity in carrageenan-induced paw edema models. The compound exhibited an effective dose (ED50) similar to indomethacin, a well-known anti-inflammatory drug .

Another investigation into the antioxidant potential of pyrimidine derivatives found that CEPP demonstrated significant protective effects against oxidative stress in cellular models. This suggests additional therapeutic avenues for CEPP in managing oxidative stress-related diseases .

常见问题

Q. What are the common synthetic routes for preparing 4-Chloro-6-(2-ethoxyphenyl)pyrimidine and its derivatives?

Methodological Answer: The synthesis typically involves condensation of substituted phenyl precursors with pyrimidine intermediates, followed by chlorination. For example:

- Step 1: React ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with chloroacetonitrile in dioxane to form a pyrimidinone intermediate .

- Step 2: Chlorination using phosphorus oxychloride (POCl₃) at 100°C to yield the final chloro-pyrimidine derivative .

- Key Optimization: Ensure anhydrous conditions and monitor reaction progress via LCMS to avoid over-chlorination .

Table 1: Comparison of Chlorination Methods

| Reagent | Temperature | Solvent | Yield | Reference |

|---|---|---|---|---|

| POCl₃ | 100°C | Neat | 74% | |

| POCl₃ | 100°C | Dioxane | 83% |

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

- ¹H/¹³C NMR: Confirm substituent positions and purity (e.g., aromatic proton integration in ) .

- IR Spectroscopy: Identify functional groups (e.g., C-Cl stretching at ~550 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (±1 ppm accuracy) .

- X-ray Crystallography: Resolve crystal structure ambiguities using SHELX for refinement .

Table 2: Key Characterization Data

| Parameter | Example Value | Technique | Reference |

|---|---|---|---|

| Molecular Weight | 204.656 g/mol | HRMS | |

| Melting Point | Not reported | DSC/TGA |

Q. What safety protocols are critical when handling chloro-pyrimidine derivatives?

Methodological Answer:

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for reactions involving volatile chlorinating agents (e.g., POCl₃) .

- Waste Management: Segregate halogenated waste and dispose via certified hazardous waste facilities .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve reagent solubility but may increase side reactions; dioxane balances reactivity and safety .

- Catalysis: Add catalytic iodine (0.1 eq) to accelerate chlorination .

- Temperature Control: Maintain 100–110°C to avoid intermediate decomposition (evidenced by TLC monitoring) .

Q. How should researchers resolve contradictions in crystallographic data for chloro-pyrimidine derivatives?

Methodological Answer:

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Q. How can decomposition of this compound under ambient conditions be mitigated?

Methodological Answer:

Q. How to design bioactivity assays for chloro-pyrimidine derivatives based on structural analogs?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。